molecular formula C11H8FNO2 B2439037 Methyl 6-fluoroisoquinoline-3-carboxylate CAS No. 794515-87-0

Methyl 6-fluoroisoquinoline-3-carboxylate

Cat. No. B2439037
Key on ui cas rn: 794515-87-0
M. Wt: 205.188
InChI Key: XXUMEOYMUHEQKZ-UHFFFAOYSA-N
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Patent
US07683075B2

Procedure details

1 g of the resulting crude 6-fluoro-isoquinoline-3-carboxylic acid methyl ester is dissolved in 20 ml of MeOH/THF (1:1) and slowly mixed at 5° with a solution of 510 mg of LiOH hydrate in 10 ml of water. The resulting solution is stirred at room temperature overnight and poured into a solution consisting of 50 ml of MeOtBu, 10 ml of water and 7 ml of 2N aqu. HCl. The precipitate is filtered off and washed with MeOtBu.
Quantity
1 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiOH hydrate
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([F:15])=[CH:10][CH:9]=2)=[O:4].O[Li].O.COC(C)(C)C.[ClH:25]>CO.C1COCC1.O>[ClH:25].[F:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[N:6][C:5]([C:3]([OH:4])=[O:2])=[CH:14]2 |f:1.2,5.6,8.9|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1N=CC2=CC=C(C=C2C1)F
Name
MeOH THF
Quantity
20 mL
Type
solvent
Smiles
CO.C1CCOC1
Step Two
Name
LiOH hydrate
Quantity
510 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
COC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a solution
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with MeOtBu

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.FC=1C=C2C=C(N=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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